- Dihydropyrazolone-pyrimidine compound, preparation method and use, World Intellectual Property Organization, , ,
Cas no 955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)
![2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one structure](https://es.kuujia.com/scimg/cas/955369-56-9x500.png)
955369-56-9 structure
Nombre del producto:2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
Número CAS:955369-56-9
MF:C17H19N5O2S
Megavatios:357.4
MDL:MFCD19443207
CID:835832
PubChem ID:67170189
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Propiedades químicas y físicas
Nombre e identificación
-
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
- C17H19N5O2S
- CTAHQYLRFXBFKB-UHFFFAOYSA-N
- 6463AC
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
- AX8237640
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol
- CID 67170189
- 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)
- 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(
- 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
- 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- O10638
- SCHEMBL1810979
- 1-[6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL]-6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
- AKOS016007138
- MFCD19443207
- DTXSID20736551
- DS-17754
- 955369-56-9
- 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
- CS-M1027
- 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
-
- MDL: MFCD19443207
- Renchi: 1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3
- Clave inchi: CTAHQYLRFXBFKB-UHFFFAOYSA-N
- Sonrisas: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(SC)N=2
Atributos calculados
- Calidad precisa: 357.12594604g/mol
- Masa isotópica única: 357.12594604g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 5
- Complejidad: 517
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 108
- Xlogp3: 2.1
Propiedades experimentales
- Denso: 1.39±0.1 g/cm3(Predicted)
- Punto de ebullición: 565.6±60.0 °C(Predicted)
- PKA: 13.25±0.29(Predicted)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD237640)
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM151713-250mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 250mg |
$617 | 2024-07-18 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$916 | 2021-08-05 | |
Ambeed | A272272-100mg |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 100mg |
$385.0 | 2025-03-03 | |
Ambeed | A272272-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1178.0 | 2025-03-03 | |
Ambeed | A272272-5g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95 % | 5g |
$4018.00 | 2021-07-07 | |
Matrix Scientific | 096545-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, 95% |
955369-56-9 | 95% | 1g |
$1647.00 | 2023-09-08 | |
Chemenu | CM151713-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$1285 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XW776-250mg |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one |
955369-56-9 | 95+% | 250mg |
4452CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0106-250MG |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one |
955369-56-9 | 95% | 250MG |
¥ 2,765.00 | 2023-04-12 | |
A2B Chem LLC | AI64475-1g |
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one |
955369-56-9 | 95% | 1g |
$860.00 | 2024-07-18 |
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 4 h, 95 °C; 95 °C → rt
1.2 Reagents: Ammonia Solvents: Water
1.2 Reagents: Ammonia Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
Referencia
- Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer TherapyChemMedChem, 2018, 13(16), 1681-1694,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 80 °C
Referencia
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate , Cuprous iodide Solvents: 1,4-Dioxane ; 5 h, 105 °C
Referencia
- Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer ActivityACS Chemical Biology, 2017, 12(7), 1883-1892,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
Referencia
- Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 100 °C
Referencia
- Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.3 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; 16 h, 95 °C
Referencia
- Preparation of dihydropyrazolo pyrimidone derivative and its application, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Solvents: 1,4-Dioxane ; overnight, 95 °C
Referencia
- Compositions and methods for treating cancer, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 80 °C; 18 h, 95 °C
Referencia
- A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma CellsACS Chemical Biology, 2016, 11(4), 921-930,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 90 °C; 18 h, 90 °C
Referencia
- WEE1 protein degrading agent, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 120 °C
Referencia
- Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 4 h, rt → 100 °C
Referencia
- Chemical synthesis of Wee1 protein kinase inhibitor adavosertib, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C
Referencia
- Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases, China, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N,N′-Dimethylethylenediamine , Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ; 48 h, 90 °C
Referencia
- 1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dimethylethylamine , Cuprous iodide Solvents: 1,4-Dioxane ; overnight, 80 °C
Referencia
- Preparation of the fused ring compound and their application as the wee-1 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N,N-Dimethylethylenediamine , Potassium carbonate ; overnight, 95 °C
Referencia
- Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors., World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: 1,4-Dioxane ; rt → 100 °C; overnight, 100 °C
Referencia
- Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors as antitumor agents, World Intellectual Property Organization, , ,
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Raw materials
- Methyl 6-bromopyridine-2-carboxylate
- 2-(6-Bromopyridin-2-yl)propan-2-ol
- 2-Allyl-6-(methylthio)-1H-pyrazolo3,4-dpyrimidin-3(2H)-one
- 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(2-propen-1-yl)hydrazinyl]-, ethyl ester
- 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preparation Products
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Literatura relevante
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one) Productos relacionados
- 18612-89-0((6-Chloronaphthalen-1-yl)methanol)
- 39061-59-1(tert-Butyl 2-Chloro-2-oxoacetate)
- 288252-04-0(5-amino-2-phenoxybenzonitrile)
- 1016533-26-8(2-Bromo-3-methyl-1-(piperidin-1-yl)butan-1-one)
- 2137135-10-3((9R)-2,9-dipropyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 81085-33-8(1-(4-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride)
- 2228948-49-8({1-(6-methoxy-1H-indol-2-yl)methylcyclopropyl}methanamine)
- 932351-01-4(N-(2-methoxyethyl)-N'-(4-oxo-3,4-dihydrophthalazin-1-yl)methylethanediamide)
- 1385927-80-9(4-(2-chlorophenyl)methyl-2,5-dimethylmorpholine)
- 2680691-85-2(2-(Aminomethyl)cyclobutan-1-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955369-56-9)1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one

Pureza:99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/1g
Precio ($):204.0/346.0/508.0/1060.0